molecular formula C17H17Cl3N2O2 B3004578 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide CAS No. 2418671-30-2

2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide

Cat. No. B3004578
CAS RN: 2418671-30-2
M. Wt: 387.69
InChI Key: HMVTUHRSTDXKQC-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide, also known as DCPB, is a small molecule compound that has been synthesized and studied for its potential therapeutic applications. DCPB is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities, including antitumor and antiviral properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has been shown to inhibit the activity of the eukaryotic translation initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. This inhibition leads to the downregulation of oncogenic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor and antiviral properties, 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has been shown to have other biochemical and physiological effects. 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been linked to improvements in cognitive function.

Advantages and Limitations for Lab Experiments

2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has several advantages for lab experiments, including its high purity and stability. However, 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and appropriate safety precautions should be taken when working with 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide in the lab.

Future Directions

There are several potential future directions for research on 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide. One area of interest is the development of 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide and its potential therapeutic applications in other disease areas.

Synthesis Methods

2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide can be synthesized using a multi-step process, which involves the reaction of 2,5-dichlorobenzoyl chloride with piperidine, followed by reaction with propargyl bromide and 2-chloroacetyl chloride. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to produce high yields of 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide with high purity.

Scientific Research Applications

2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. In vitro studies have shown that 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide has also been shown to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

2,5-dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-2-7-22(13-5-8-21(9-6-13)16(23)11-18)17(24)14-10-12(19)3-4-15(14)20/h1,3-4,10,13H,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVTUHRSTDXKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCN(CC1)C(=O)CCl)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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